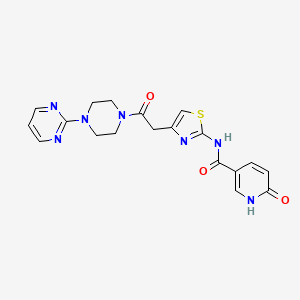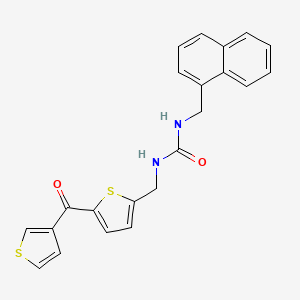![molecular formula C18H21N9O2 B2920484 1-((1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034269-71-9](/img/structure/B2920484.png)
1-((1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazolopyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes . Pyrrolidinones, on the other hand, are a class of organic compounds that contain a five-membered lactam ring. They are found in many pharmaceuticals and natural products.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of related compounds, such as 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine, has been determined using techniques like NMR and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Triazolopyrimidines, for instance, can undergo a variety of reactions due to the presence of multiple reactive sites in their structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the mass spectrum of related compounds, such as 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, has been recorded .Applications De Recherche Scientifique
Therapeutic Targets for Metabolic Disorders
Compounds with triazole and pyrimidine structures have been recognized for their potential as therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes due to their interaction with fatty acid-binding proteins (FABPs) isoforms .
Anticancer Agents
Triazole derivatives have shown proper selectivity against cancer cell lines, indicating their potential use as anticancer agents . Their ability to reduce or eliminate free radicals also suggests a role in cancer prevention .
Pharmaceutical Chemistry
Derivatives of triazolo[1,5-a]pyrimidine have found applications in pharmaceutical chemistry due to their stabilizing properties and biological activities .
Agricultural Chemistry
Similar compounds have been utilized in agricultural chemistry for various purposes, including as stabilizers and growth regulators .
Photographic Industry
Some triazolo[1,5-a]pyrimidine derivatives were historically used as stabilizers for photographic emulsions .
Plant Hormone Research
Indole derivatives are known for their diverse biological and clinical applications, including their role as plant hormones produced by the degradation of tryptophan in higher plants . While not directly related to the compound , this suggests potential research applications in plant biology.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other triazolo[1,5-a]pyridines, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Given its potential targets, it may influence pathways related to immune response, oxygen sensing, and signal transduction .
Pharmacokinetics
The compound’s synthesis involves a catalyst-free, additive-free method under microwave conditions , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Based on its potential targets, it may modulate immune response, oxygen sensing, and signal transduction .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis under microwave conditions suggests that it may be stable under high temperatures.
Orientations Futures
Propriétés
IUPAC Name |
1-[[1-[1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N9O2/c1-11-6-12(2)27-18(19-11)20-16(22-27)17(29)25-9-14(10-25)26-8-13(21-23-26)7-24-5-3-4-15(24)28/h6,8,14H,3-5,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOBZTATAMPVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2920401.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2920405.png)

![1-{[4-(Benzyloxy)phenyl]methyl}piperazine dihydrochloride](/img/structure/B2920407.png)


![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone](/img/structure/B2920412.png)
![N-(2-bromobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2920415.png)


![2,5-dichloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2920418.png)
![5-(2,4-dimethylbenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2920421.png)
![Methyl 4-[({[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2920422.png)
![3-(4-ethoxyphenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2920423.png)